8-Methylimidazo[1,5-a]pyridine
Overview
Description
8-Methylimidazo[1,2-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of 8-Methylimidazo[1,2-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access 8-Methylimidazo[1,2-a]pyridine from readily available chemicals . These include different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Molecular Structure Analysis
The molecular structure of 8-Methylimidazo[1,2-a]pyridine is characterized by a fused bicyclic 5,6 heterocycle . The InChI code for 8-Methylimidazo[1,2-a]pyridine is 1S/C8H8N2/c1-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3 .
Chemical Reactions Analysis
8-Methylimidazo[1,2-a]pyridine has been involved in various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been reported, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Physical And Chemical Properties Analysis
8-Methylimidazo[1,2-a]pyridine has a molecular weight of 132.16 . It is stored at a temperature between 2-8°C . The physical form of 8-Methylimidazo[1,2-a]pyridine is liquid .
Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Conformationally Constrained Compounds : The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, achieved through intramolecular cyclization, contributes to the production of conformationally restricted farnesyltransferase inhibitor analogues. These compounds exhibit improved metabolic stability in vivo, showcasing an application in medicinal chemistry (Dinsmore et al., 2000).
Development of Novel Dyes : A study explored the synthesis of new squaraine dyes derived from imidazo[1,5-a]pyridine, indicating their potential application in photodynamic therapy. The unique spectral properties and electron transitions of these dyes were highlighted, emphasizing their potential use in various industrial and therapeutic applications (Prostota et al., 2013).
Catalytic and Chemical Reaction Enhancement
Catalytic Synthesis Enhancements : The synthesis of substituted imidazo[4,5-b]pyridines was developed for compounds of biological interest. This efficient approach demonstrates the role of 8-Methylimidazo[1,5-a]pyridine derivatives in enhancing catalytic processes in organic synthesis (Xing et al., 2013).
Aqueous Synthesis Methods : Studies have shown the utility of 8-Methylimidazo[1,5-a]pyridine in "water-mediated" hydroamination and silver-catalyzed aminooxygenation, highlighting its role in developing environmentally friendly synthetic methodologies (Mohan et al., 2013).
Medicinal Chemistry and Pharmacology
Potential in Cancer Treatment : Research into the synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives revealed insights into their use as potential cancer treatment compounds. These findings open avenues for further exploration in the field of oncology (Vilchis-Reyes et al., 2010).
Antibacterial Properties : Imidazo[1,2-a]pyridines festooned with various moieties like pyridine, thiazole, or pyrazole have shown remarkable antibacterial activities. This highlights the significance of 8-Methylimidazo[1,5-a]pyridine derivatives in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-methylimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-4-10-6-9-5-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECMLOGMXSDOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylimidazo[1,5-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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